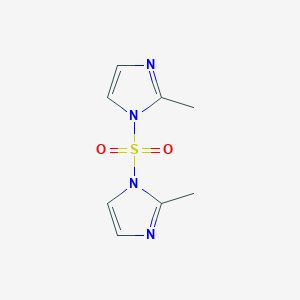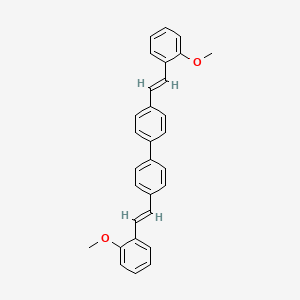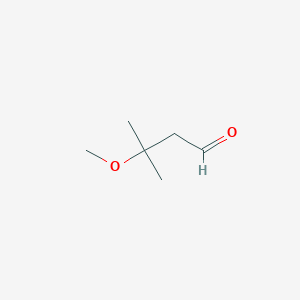
3-Methoxy-3-methylbutanal
Descripción general
Descripción
3-Methoxy-3-methylbutanal is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. This compound is known for its versatility in synthetic chemistry and its role as an intermediate in the production of other chemicals.
Mecanismo De Acción
Target of Action
3-Methoxy-3-methylbutanal (3M3M1B) is a compound that primarily targets the atmospheric environment . It is an essential ingredient of certain odorant products, and its normal use would result in it being emitted into the atmosphere .
Mode of Action
The interaction of 3M3M1B with its targets involves the initiation of oxidation mechanisms by hydroxyl (˙OH) radicals . The oxidation mechanisms and dynamics of 3M3M1B initiated by ˙OH radicals were assessed by the density functional theory and canonical variational transition state theory .
Biochemical Pathways
The degradation of 3M3M1B involves several biochemical pathways. The subsequent oxidation processes of the alkyl radical CH3OC(CH3)2CH2C·HOH indicated that CH3OC(CH3)2CH2CHO was the most favorable product by eliminating an HO2˙ radical . Additionally, the HO2˙ radical could serve as a self-catalyst to affect the above reaction through a double proton transfer process .
Result of Action
The molecular and cellular effects of 3M3M1B’s action primarily involve its role in the atmospheric environment. For instance, with the introduction of NO, CH3OC(CH3)2CH2COOH and HNO2 were found to be the main products, which may be regarded as the new source of atmospheric nitrous acid .
Action Environment
The action of 3M3M1B is significantly influenced by environmental factors. The degradation mechanism of CH3OC(CH3)2CH2CH(OONO2)OH in the presence of water, ammonia, and methylamine was demonstrated, and it was shown that water, ammonia, and methylamine could promote the formation of nitric hydrate and nitrate aerosol .
Análisis Bioquímico
Biochemical Properties
3-Methoxy-3-methylbutanal plays a significant role in biochemical reactions. It interacts with enzymes such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, which are involved in its metabolic pathways . These enzymes catalyze the conversion of this compound into other metabolites, facilitating various biochemical processes. The interactions between this compound and these enzymes are crucial for its function in metabolic pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes, such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, inhibiting or activating their activity . These interactions result in changes in gene expression and enzyme activity, which are critical for the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects for this compound, with specific dosages required to achieve desired outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, which convert it into other metabolites . These metabolic pathways are essential for the compound’s role in biochemical processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is crucial for its application in biochemical research.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its biochemical activity. The subcellular localization of this compound is essential for understanding its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxy-3-methylbutanal can be synthesized through several methods. One common route involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes dehydration to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-methoxy-3-methylbutanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-methoxy-3-methylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-methoxy-3-methylbutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halide substitution.
Major Products Formed:
Oxidation: 3-Methoxy-3-methylbutanoic acid.
Reduction: 3-Methoxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-3-methylbutanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Comparación Con Compuestos Similares
3-Methoxy-3-methylbutanol: This compound is the reduced form of 3-Methoxy-3-methylbutanal and shares similar physical properties but differs in its reactivity.
3-Methoxy-3-methylbutanoic acid: This is the oxidized form of this compound and is used in different chemical applications.
3-Methyl-2-butanone: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.
Propiedades
IUPAC Name |
3-methoxy-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,8-3)4-5-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEERAMZIKOLMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457491 | |
| Record name | 3-methoxy-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181134-54-3 | |
| Record name | 3-methoxy-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-3-methylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methoxy-3-methylbutanal formed in the atmosphere?
A1: this compound is formed as a product of the reaction between 3-methoxy-3-methyl-1-butanol and hydroxyl radicals (OH) in the atmosphere. [] This reaction is part of the atmospheric degradation pathway of 3-methoxy-3-methyl-1-butanol, a compound used in various industrial applications.
Q2: What is the significance of this compound formation from an environmental perspective?
A2: Understanding the formation and fate of atmospheric oxidation products like this compound is crucial for assessing the environmental impact of volatile organic compounds. These products can contribute to air pollution, including the formation of ozone and secondary organic aerosols, which have implications for air quality and climate change. [] Further research is needed to fully elucidate the atmospheric fate and impact of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



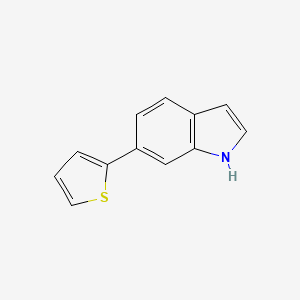
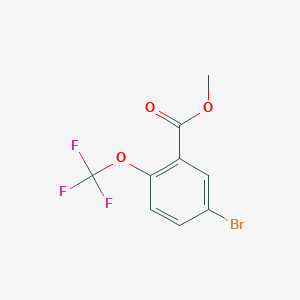
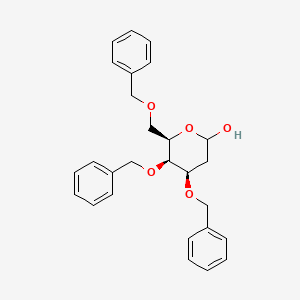
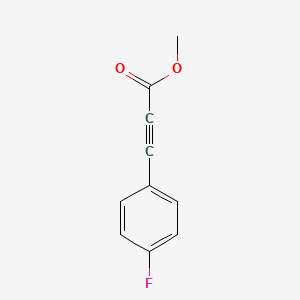
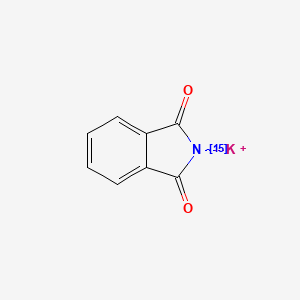
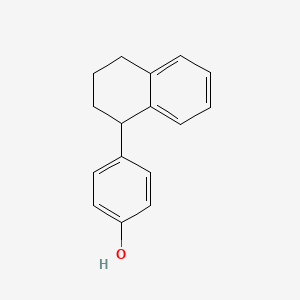
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

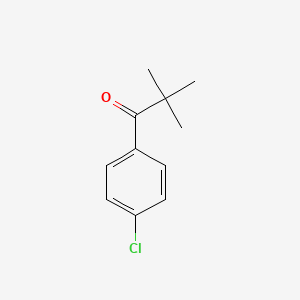
![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
